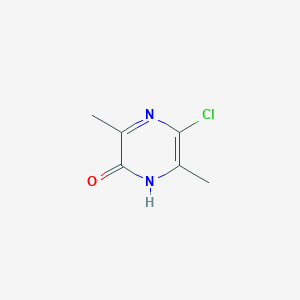

5-Chloro-3,6-dimethylpyrazin-2(1H)-one

Description

The Pyrazinone Scaffold: Structural Versatility and Academic Significance

The 2(1H)-pyrazinone core is a six-membered heterocyclic ring containing two nitrogen atoms, which is a structural motif found in a variety of natural products and synthetically important molecules. nih.govresearchgate.net This scaffold is recognized for its chemical versatility and is a key building block in medicinal chemistry and drug design. nih.gov Natural products containing the pyrazinone skeleton include deoxyaspergillic acid, flavacol, and arglecin. nih.gov The pyrazinone structure is also central to synthetic compounds with a wide range of applications. nih.govacs.org

The significance of the pyrazinone scaffold is underscored by its presence in numerous compounds investigated for their biological activities. acs.orgdntb.gov.ua The development of synthetic methodologies to construct and functionalize the pyrazinone ring has been a subject of considerable academic research. rsc.orgsemanticscholar.org These methods often start from acyclic precursors like α-amino acids, highlighting the scaffold's accessibility from readily available starting materials. nih.govsemanticscholar.org The ability to generate diverse libraries of substituted pyrazinones, including through solid-phase synthesis, further enhances its importance in chemical research. nih.govresearchgate.net

Positional Isomerism and Substituent Effects in Pyrazinone Systems

Positional isomerism, which arises from the different placement of functional groups on a carbon chain or ring structure, is a critical consideration in pyrazinone chemistry. creative-chemistry.org.ukyoutube.com The location of substituents on the pyrazinone ring can profoundly influence the molecule's physical and chemical properties, including its reactivity and electronic distribution. youtube.com For instance, the condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound can lead to two possible regioisomers. rsc.org The choice of reaction conditions, such as the presence of sodium bisulfite, can favor the formation of one isomer over the other. rsc.org

The nature of the substituents—whether they are electron-donating or electron-withdrawing—also has a significant impact. youtube.com Substituents can alter the electron density at different positions of the pyrazinone ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. imperial.ac.uk For example, the C-3 position of the 2(1H)-pyrazinone ring has a low electron density, which can lead to the decarboxylation of carboxymethyl groups at this position. rsc.org Understanding these substituent effects is crucial for designing synthetic routes and for predicting the properties of new pyrazinone derivatives. youtube.com The relative abundance of positional isomers in a sample can be determined using techniques like mass spectrometry. nih.gov

Specific Focus on Halogenated and Alkyl-Substituted 2(1H)-Pyrazinones

Halogenated pyrazinones are particularly valuable synthetic intermediates. rsc.org The presence of a halogen, such as chlorine, at positions like C-3 or C-5 provides a reactive handle for introducing further diversity into the molecule through nucleophilic substitution or metal-catalyzed cross-coupling reactions. rsc.org For example, 3,5-dihalo-2(1H)-pyrazinones are versatile building blocks where the C-3 position can be selectively derivatized. rsc.org Subsequent functionalization at the C-5 position can then be achieved. rsc.org

Alkyl-substituted pyrazinones are also a significant subclass. The alkyl groups, such as the methyl groups in 5-Chloro-3,6-dimethylpyrazin-2(1H)-one, can influence the molecule's steric and electronic properties. The synthesis of alkyl-substituted pyrazinones can be achieved through various methods, including the condensation of α-amino ketones with α-haloacetyl halides. nih.govrsc.org For instance, 3,6-dimethyl-2(1H)-pyrazinone can be prepared from the symmetric DL-alanine anhydride (B1165640). semanticscholar.org The combination of halogen and alkyl substituents, as seen in the title compound, creates a unique chemical entity with potential for further synthetic manipulation.

Research Gaps and Opportunities in the Study of this compound

While the broader class of pyrazinones is well-studied, specific multi-substituted derivatives like this compound appear less frequently in the scientific literature. A search for this specific compound, identified by its CAS number 107621-34-1, reveals its commercial availability but a scarcity of dedicated research articles detailing its synthesis, reactivity, or properties. phoenixfriction.comphoenixfriction.com This lack of extensive data represents a significant research gap.

The opportunity lies in the potential of this compound as a versatile building block for more complex molecules. The presence of a chloro group at the C-5 position, an imidoyl chloride-like moiety at C-3, and two methyl groups at C-3 and C-6 offers multiple sites for chemical modification. Future research could focus on:

Exploring its reactivity: A systematic study of its reactions with various nucleophiles and its utility in cross-coupling reactions could unveil novel synthetic pathways.

Developing optimized synthetic routes: While a general synthesis for related compounds exists, a high-yielding, scalable synthesis specific to this molecule would be valuable.

Characterizing its physicochemical properties: Detailed spectroscopic and crystallographic analysis would provide a deeper understanding of its structure and electronic properties.

By filling these knowledge gaps, the scientific community can unlock the full potential of this compound as a tool for constructing novel chemical entities.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 107621-34-1 | C6H7ClN2O | 158.59 |

| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | 140862-42-6 | C6H7ClN2O | 158.59 |

| 5-Chloro-2,3-dimethylpyrazine | 59489-32-6 | C6H7ClN2 | 142.58 |

| 2,5-Dimethylpyrazine | 123-32-0 | C6H8N2 | 108.14 |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-3-5(7)8-4(2)6(10)9-3/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZITTVDRXKCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 5 Chloro 3,6 Dimethylpyrazin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyrazinone Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The mechanism typically involves two steps: the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uci.eduyoutube.com The reactivity of the aromatic ring towards electrophiles is heavily influenced by the substituents present. Activating groups donate electron density, stabilizing the carbocation intermediate and increasing the reaction rate, while deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. uci.edu

The 2(1H)-pyrazinone ring is an electron-deficient heterocyclic system. This deficiency is due to the presence of two electronegative nitrogen atoms and the electron-withdrawing nature of the carbonyl group. This electronic characteristic significantly deactivates the ring towards electrophilic attack. The reactivity is comparable to that of other electron-poor heterocycles like pyridine, which undergoes electrophilic substitution only under harsh conditions and is nearly impossible to functionalize directly with many common electrophiles. wikipedia.org For 5-Chloro-3,6-dimethylpyrazin-2(1H)-one, the deactivating effect is further compounded by the inductive withdrawal of the chlorine atom. Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not viable on the pyrazinone core of this compound. wikipedia.org Attempts to force such reactions would likely require highly reactive electrophiles and could lead to undesired side reactions or decomposition of the starting material.

Nucleophilic Substitution Reactions, with Emphasis on the C-Cl Bond

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazinone ring makes it highly susceptible to nucleophilic attack. The chlorine atom at the C-5 position of this compound is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms and the carbonyl group help to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

This reactivity is analogous to that observed in other chloropyrazines and related electron-poor chloro-heterocycles. acs.org For instance, studies on chloropyrazine N-oxides have demonstrated their facile reaction with various nucleophiles. acs.org Similarly, 2,6-dichloro-3-nitropyridine (B41883) undergoes regioselective nucleophilic aromatic substitution, where an amine preferentially displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group and ring nitrogen. mdpi.com

A wide range of nucleophiles can be employed to displace the chlorine atom in this compound, leading to a variety of 5-substituted derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Heterocycles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxides | Sodium Methoxide (NaOMe) | 5-Alkoxy-pyrazinone |

| Amines | Ammonia (B1221849) (NH₃), Primary/Secondary Amines | 5-Amino-pyrazinone |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 5-Thioether-pyrazinone |

These transformations provide a robust platform for introducing diverse functional groups at the C-5 position, significantly expanding the molecular diversity accessible from the parent chloro-compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Halogenated Position

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.comresearchgate.net The halogenated C-5 position of this compound serves as an excellent handle for such transformations, particularly the Suzuki-Miyaura and Sonogashira couplings. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.orgnih.gov This reaction is widely used to form aryl-aryl, aryl-heteroaryl, or heteroaryl-heteroaryl bonds. researchgate.net The catalytic cycle generally involves three main steps: oxidative addition of the halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org Although chloro-heterocycles can be less reactive than their bromo or iodo counterparts, the use of specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) and appropriate reaction conditions can facilitate the coupling of aryl chlorides. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and is highly tolerant of various functional groups, making it invaluable for synthesizing complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org Copper-free protocols have also been developed. nih.gov The Sonogashira coupling of this compound with various terminal alkynes would yield 5-alkynyl-3,6-dimethylpyrazin-2(1H)-ones, which are versatile intermediates for further transformations.

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-3,6-dimethylpyrazin-2(1H)-one |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-Alkynyl-3,6-dimethylpyrazin-2(1H)-one |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂ / BINAP / t-BuONa | 5-Amino-3,6-dimethylpyrazin-2(1H)-one |

Pericyclic and Cycloaddition Reactions of Pyrazinone Derivatives (e.g., 3-oxidopyraziniums)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org A key transformation of 2(1H)-pyrazinones is their conversion into 3-oxidopyrazinium species. These are generated via N-alkylation of the pyrazinone at the N-1 position, followed by deprotonation. arkat-usa.orgnih.gov The resulting 3-oxidopyraziniums are azomethine ylides and function as 1,3-dipoles in cycloaddition reactions. acs.orgnih.gov

The reaction of 3-oxidopyraziniums derived from 3,6-dimethylpyrazin-2(1H)-one with various dipolarophiles, such as acrylate (B77674) derivatives, leads to the formation of bicyclic nitrogen-containing scaffolds. acs.orgnih.gov Typically, a [3+2] cycloaddition occurs to yield 3,8-diazabicyclo[3.2.1]octane structures. arkat-usa.orgnih.gov

Recent research has shown that these initial cycloadducts can undergo further rearrangements. acs.orgnih.gov For example, the initially formed 3,8-diazabicyclo[3.2.1]octanes can rearrange into the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane isomers, particularly under acidic conditions, via a Wagner-Meerwein type of rearrangement. acs.orgnih.gov Furthermore, when acrylic acids are used as dipolarophiles, the reaction can proceed through the [2.2.2] core, which then undergoes an intramolecular lactonization to form novel tricyclic fused lactone-lactam systems. acs.org

Table 3: Cycloaddition Reactions of a 3-Oxidopyrazinium with Acrylate Derivatives

| Dipolarophile | Product Type | Reported Yield | Reference |

|---|---|---|---|

| Methyl Acrylate | 3,8-diazabicyclo[3.2.1]octane | 51-73% | acs.org |

| tert-Butyl Acrylate | 3,8-diazabicyclo[3.2.1]octane | 51-73% | acs.org |

| Methyl 2-Phenyl Acrylate | 2,5-diazabicyclo[2.2.2]octane | 40% | acs.org |

These cycloaddition reactions provide a powerful strategy for rapidly building complex polycyclic frameworks from simple pyrazinone precursors.

Oxidation and Reduction Chemistry of the 2(1H)-Pyrazinone Nucleus

The 2(1H)-pyrazinone nucleus contains several sites that can undergo oxidation or reduction. The core structure can be viewed as an α,β-unsaturated lactam (a cyclic amide).

Reduction: The pyrazinone ring can be susceptible to reduction under various conditions. Catalytic hydrogenation could potentially reduce the C=C double bond to yield a dihydropyrazinone (diketopiperazine) derivative. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), might reduce the amide carbonyl group in addition to the double bond, leading to more complex reduced products. imperial.ac.uk Selective reduction of the C=C bond while preserving the carbonyl group can sometimes be achieved using specific reagents or conditions, such as dissolving metal reductions. imperial.ac.uk A notable reaction is the reduction of 1-hydroxy-2(1H)-pyrazinones with hydrazine (B178648) to afford the corresponding 2(1H)-pyrazinones, demonstrating a method to deoxygenate the N-1 position. nih.govresearchgate.net The reduction of 2-mercaptopyrazine (B1227527) to pyrazine-2(1H)-thione has also been reported, highlighting the reductive stability of the core ring under certain conditions. nih.gov

Oxidation: The pyrazinone ring itself is relatively electron-poor and thus generally resistant to oxidation. However, the nitrogen atoms could be susceptible to oxidation to form N-oxides, although this often requires specific oxidizing agents. The alkyl (methyl) substituents on the ring are more likely sites for oxidation. Under radical conditions or with strong oxidizing agents, the methyl groups could be oxidized to hydroxymethyl, formyl, or carboxylic acid functionalities, providing another avenue for derivatization.

Functional Group Interconversions and Derivatization at Alkyl Positions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's reactive sites. fiveable.menumberanalytics.com For this compound, the methyl groups at the C-3 and C-6 positions offer opportunities for derivatization.

While the C-H bonds of methyl groups on a heterocyclic ring are generally unreactive, they can be functionalized under certain conditions.

Radical Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator, could potentially introduce a halogen atom onto one or both methyl groups. The resulting halomethyl derivatives would be valuable intermediates, susceptible to nucleophilic substitution to introduce a wide range of functional groups.

Deprotonation-Alkylation: The protons on the methyl groups have a pKa that is typically high, but they are slightly more acidic than those of simple alkanes due to the influence of the electron-withdrawing pyrazinone ring. Using a very strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), it might be possible to deprotonate one of the methyl groups to form a carbanion. This nucleophilic species could then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new carbon-carbon bonds, thus extending the side chains.

These derivatization strategies at the alkyl positions, combined with the reactivity at the C-5 chloro position, underscore the versatility of this compound as a scaffold for building complex and functionally diverse molecules. mdpi.comnih.gov

Spectroscopic Characterization and Solid State Structural Elucidation of 5 Chloro 3,6 Dimethylpyrazin 2 1h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the structural framework of 5-Chloro-3,6-dimethylpyrazin-2(1H)-one by providing detailed information about the chemical environment of its constituent atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the two methyl groups and the N-H proton. The chemical shifts of the methyl protons are influenced by their position on the pyrazinone ring and the presence of the electron-withdrawing chloro and carbonyl groups. The C-3 methyl protons are expected to resonate at a slightly different frequency than the C-6 methyl protons due to the differing electronic environments. The N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the two methyl carbons, the three pyrazinone ring carbons (C-2, C-3, C-5, and C-6), and the carbonyl carbon (C-2). The chemical shift of the carbonyl carbon (C-2) will be the most downfield, typically in the range of 160-170 ppm. The carbons C-3 and C-6, being attached to methyl groups, will have their chemical shifts in the aromatic region, influenced by the nitrogen atoms and the chloro substituent. The C-5 carbon, bonded to the chlorine atom, is expected to be significantly deshielded. The methyl carbons will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-CH₃ | ~2.4 | ~20 |

| 6-CH₃ | ~2.5 | ~22 |

| 1-NH | ~12.0 (broad) | - |

| C-2 (C=O) | - | ~165 |

| C-3 | - | ~150 |

| C-5 | - | ~130 |

| C-6 | - | ~145 |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be used to confirm correlations between vicinal and long-range coupled protons. In this case, while there are no direct proton-proton couplings on the ring, long-range couplings between the methyl protons and the ring protons (if any were present) or between the two methyl groups might be observable, providing valuable structural information.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the two methyl groups to their corresponding carbon signals.

The 3-CH₃ protons showing correlations to C-2 and C-3.

The 6-CH₃ protons showing correlations to C-5 and C-6.

The N-H proton showing correlations to C-2 and C-6.

These 2D NMR experiments, in concert, provide a comprehensive picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular mass and to study the fragmentation pattern of the molecule upon ionization, which aids in structural confirmation. For this compound (C₆H₇ClN₂O), the expected exact mass is approximately 158.0247 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of pyrazinone derivatives under electron impact ionization often involves characteristic losses of small neutral molecules. For this compound, the principal fragmentation pathways are predicted to include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Loss of carbon monoxide: [M - CO]⁺

Cleavage of the pyrazinone ring: leading to various smaller charged fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z (for ³⁵Cl) |

| [C₆H₇ClN₂O]⁺ (M⁺) | 158 |

| [C₆H₇N₂O]⁺ | 123 |

| [C₅H₄ClN₂O]⁺ | 143 |

| [C₅H₇N₂O]⁺ | 123 |

| Further fragmentation of the pyrazinone ring. | various |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the C=O and N-H groups. The C=O stretching vibration of the amide group in the pyrazinone ring typically appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibration is expected as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed around 2900-3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The pyrazine (B50134) ring vibrations, which involve symmetric stretching and breathing modes, are expected to give rise to characteristic signals in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | 3200-3400 (broad) | Weak |

| C-H stretch (methyl) | 2900-3000 | 2900-3000 |

| C=O stretch (amide) | 1650-1680 (strong) | Moderate |

| C=N/C=C stretch (ring) | 1500-1600 | 1500-1600 (strong) |

| C-Cl stretch | 600-800 | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrazinone ring, being a conjugated system, is expected to exhibit absorption bands in the UV region. The principal electronic transitions are likely to be π → π* and n → π* transitions.

The π → π* transitions, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and are expected to occur at shorter wavelengths. The n → π* transitions, involving the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, are generally of lower intensity and occur at longer wavelengths. The presence of the chloro and methyl substituents on the pyrazinone ring will influence the energy of these transitions, causing shifts in the absorption maxima compared to the parent pyrazinone.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~220-250 | High |

| n → π | ~300-340 | Low |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

In the crystal lattice, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, forming chains or dimeric structures. These hydrogen bonding interactions play a crucial role in the packing of the molecules in the solid state.

Table 5: Predicted Key Structural Parameters for this compound from X-ray Diffraction

| Parameter | Predicted Value |

| Pyrazinone Ring Geometry | Nearly planar |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Lengths (ring) | ~1.35 - 1.40 Å |

| C-Cl Bond Length | ~1.74 Å |

| Crystal Packing | Intermolecular N-H···O hydrogen bonding likely |

Computational Chemistry and Theoretical Investigations of 5 Chloro 3,6 Dimethylpyrazin 2 1h One

In Silico Design and Prediction of Novel 5-Chloro-3,6-dimethylpyrazin-2(1H)-one Analogs

The in silico design of novel analogs of this compound represents a modern, computer-aided approach to drug discovery and materials science. This strategy leverages computational models to predict the properties of hypothetical molecules, thereby prioritizing the synthesis of only the most promising candidates. This rational design process can significantly reduce the time and cost associated with experimental research and development.

The core of in silico design involves the systematic modification of the lead compound, this compound, and the subsequent evaluation of these modifications using a variety of computational tools. These tools can predict a wide range of properties, from basic physicochemical characteristics to complex biological activities and toxicities. The primary goal is to establish a clear understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) for this class of compounds.

Key computational methodologies employed in the design of novel pyrazinone analogs include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations. mdpi.comeurasianjournals.com These techniques allow researchers to explore the chemical space around the parent molecule and identify derivatives with enhanced or novel functionalities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For the design of novel this compound analogs, a QSAR model would be developed using a training set of structurally similar pyrazinone derivatives with known activities. chalcogen.ro

The process involves calculating a wide array of molecular descriptors for each compound in the training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

Once a statistically robust QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogs of this compound. This allows for the rapid screening of a large virtual library of potential candidates, with only the most potent compounds being selected for synthesis and experimental testing. The insights gained from the QSAR model can also guide the design of new analogs by highlighting the structural features that are most important for the desired activity. mdpi.com

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of designing novel this compound analogs, molecular docking is a powerful tool for predicting the interaction of these compounds with a specific biological target, such as an enzyme or a receptor. mdpi.com

The process begins with a three-dimensional structure of the target protein, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. eurasianjournals.com A virtual library of this compound analogs is then "docked" into the active site of the target protein. A scoring function is used to estimate the binding affinity of each analog, with lower scores typically indicating a more favorable interaction. nih.gov

The results of molecular docking studies can provide detailed insights into the binding mode of the pyrazinone analogs, including the specific amino acid residues involved in the interaction. mdpi.com This information is invaluable for the rational design of new derivatives with improved potency and selectivity. For example, if a particular region of the binding pocket is found to be unoccupied, a new analog can be designed with a substituent that extends into this region to form additional favorable interactions. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. hilarispublisher.com In the design of novel this compound analogs, DFT calculations can provide a deeper understanding of the intrinsic properties of these molecules. mdpi.com

DFT can be used to calculate a variety of molecular properties, including the geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the pyrazinone derivatives. researchgate.net The energies of the HOMO and LUMO, and the gap between them, are particularly important as they can provide insights into the reactivity and stability of the molecules. mdpi.com

Furthermore, DFT calculations can be used to model the potential energy surface of chemical reactions, helping to elucidate reaction mechanisms and predict the feasibility of synthetic routes for the novel analogs. hilarispublisher.com The detailed electronic information provided by DFT can also be used to refine the parameters used in other computational methods, such as the force fields in molecular dynamics simulations.

The table below illustrates a hypothetical in silico screening of designed analogs of this compound, with predicted properties based on the computational methods described.

| Compound ID | Modification on Parent Structure | Predicted Biological Activity (IC50, µM) | Predicted Binding Affinity (kcal/mol) | HOMO-LUMO Gap (eV) |

| Parent | This compound | 15.2 | -6.5 | 4.8 |

| Analog-01 | Replacement of Cl with F | 12.5 | -6.8 | 5.1 |

| Analog-02 | Replacement of Cl with Br | 18.9 | -6.2 | 4.6 |

| Analog-03 | Addition of a phenyl group at N1 | 8.3 | -7.5 | 4.2 |

| Analog-04 | Replacement of a methyl group with an ethyl group | 14.1 | -6.6 | 4.7 |

| Analog-05 | Addition of a hydroxyl group to a methyl group | 10.7 | -7.1 | 4.9 |

This table contains hypothetical data for illustrative purposes.

The integration of these computational approaches provides a powerful platform for the rational design and prediction of novel this compound analogs. By leveraging the predictive power of in silico models, researchers can explore the vast chemical space of pyrazinone derivatives in a time and cost-effective manner, ultimately accelerating the discovery of new molecules with desired properties.

Molecular Interactions and Biological Relevance of 5 Chloro 3,6 Dimethylpyrazin 2 1h One Analogs in Non Clinical Research

Role in Microbial Communication and Signaling Pathways

Pyrazinone analogs are increasingly recognized for their pivotal role as signaling molecules in the microbial world. nih.gov They are integral to the intricate communication networks that govern the collective behaviors of bacteria, influencing processes critical for their survival, colonization, and virulence.

Modulation of Quorum Sensing Mechanisms

The QS systems are complex and often involve multiple signaling molecules. In Vibrio cholerae, for instance, a pyrazine-type autoinducer, 3,5-dimethyl-pyrazin-2-ol (DPO), controls pathogenicity and biofilm formation by binding to a dedicated receptor-transcription factor called VqmA. d-nb.info This interaction activates the production of a regulatory RNA, which in turn inhibits biofilm formation and virulence factor synthesis. d-nb.info The ability of pyrazinone analogs to modulate these QS circuits makes them attractive targets for the development of anti-virulence strategies. By interfering with bacterial communication, these compounds could potentially disrupt pathogenic processes without exerting selective pressure for the development of antibiotic resistance. frontiersin.org

| Compound/Analog Class | Organism(s) | Quorum Sensing Role | Reference(s) |

| 3,6-dimethylpyrazin-2(1H)-one | Escherichia coli | Autoinducer-3 (AI-3) involved in pathogenesis. | nih.govacs.org |

| 3,5-dimethyl-pyrazin-2-ol (DPO) | Vibrio cholerae | Autoinducer that regulates biofilm formation and virulence. | d-nb.info |

| Pyrazinones (general) | Staphylococcus aureus | Regulate virulence. | nih.govacs.org |

Influence on Biofilm Formation Processes

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses, including antibiotics. nih.gov The formation of biofilms is often regulated by quorum sensing. frontiersin.orgnih.govnih.gov Given their role in QS, it is not surprising that pyrazinone analogs significantly influence biofilm development. nih.gov

In Vibrio cholerae, pyrazinones have been shown to control biofilm formation. nih.govacs.org Specifically, the DPO signaling molecule, through its interaction with the VqmA receptor, leads to the inhibition of genes required for biofilm formation. d-nb.info Research into other heterocyclic analogs has also demonstrated potent anti-biofilm activity. For example, certain pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to significantly inhibit biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com These compounds disrupt the biofilm matrix, highlighting the potential of heterocyclic compounds in combating biofilm-related infections. nih.gov

| Compound/Analog Class | Organism(s) | Effect on Biofilm Formation | Reference(s) |

| Pyrazinones | Vibrio cholerae | Control of biofilm formation. | nih.govacs.org |

| Pyrazole and Pyrazolo[1,5-a]pyrimidine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Significant inhibition of biofilm formation. | nih.govmdpi.com |

Involvement in Myxobacterial Chemistry and Biology

Myxobacteria are known for their complex social behaviors, including cooperative predation and the formation of multicellular fruiting bodies, processes that rely heavily on chemical signaling. nih.gov Recent studies have identified pyrazinones as key signaling molecules in this bacterial phylum. nih.govacs.org

A 5-methylated pyrazinone, coralinone, has been discovered in the myxobacterium Corallococcus exiguus. nih.govnih.gov This compound acts as a morphogen, promoting cellular aggregation by enhancing the secretion of the extracellular matrix. acs.orgnih.gov Interestingly, the producing organism also expresses a peptidase that antagonizes the effect of coralinone by digesting extracellular proteins, demonstrating a sophisticated self-regulatory system for controlling their social lifestyle. nih.govacs.org The discovery of pyrazinone biosynthesis and signaling in myxobacteria opens up new avenues for understanding the complex chemical ecology of these organisms and for the potential discovery of novel bioactive compounds. nih.govnih.gov

Investigation of Enzymatic Inhibition Properties (e.g., kinase and protease inhibition)

The pyrazinone scaffold is a common motif in a variety of natural products that exhibit a broad range of biological properties, including the inhibition of key enzymes such as kinases and proteases. nih.gov

Research has shown that synthetic pyrazinone derivatives can be potent inhibitors of various enzymes. For instance, a series of novel imidazopyrazine derivatives were synthesized and found to have a potent inhibitory effect against Transforming growth factor-β activated kinase-1 (TAK1), a potential therapeutic target for cancers and inflammatory diseases. nih.gov Another study reported on new imadazopyrazines as first-in-class cyclin-dependent kinase 9 (CDK9) inhibitors, with one compound exhibiting an IC50 of 0.18 µM. mdpi.com The inhibition of CDK9 is a well-established therapeutic target in cancer therapy. mdpi.com

In the realm of protease inhibition, 2(1H)-pyrazinone-based compounds have been designed and synthesized as inhibitors of the hepatitis C virus (HCV) NS3 protease. nih.gov Notably, some of these compounds showed nanomolar potency against a drug-resistant variant of the enzyme. nih.gov Furthermore, other heterocyclic systems with similar substitution patterns have also shown promise. For example, pyrazolooxadiazinone derivatives have been investigated as potential mechanism-based inhibitors of serine proteases like human leukocyte elastase. nih.gov

| Compound Class | Target Enzyme | Biological Implication | Reference(s) |

| Imidazopyrazine derivatives | TAK1 | Potential treatment for cancer and inflammatory diseases. | nih.gov |

| Imadazopyrazines | CDK9 | Potential anticancer agents. | mdpi.com |

| 2(1H)-pyrazinone derivatives | HCV NS3 Protease | Potential antiviral agents against drug-resistant strains. | nih.gov |

| Pyrazolooxadiazinone derivatives | Serine Proteases (e.g., Human Leukocyte Elastase) | Potential anti-inflammatory agents. | nih.gov |

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., receptors, proteins, RNA)

The biological effects of pyrazinone analogs are underpinned by their specific interactions with various biological macromolecules. These interactions can modulate the function of receptors, proteins, and even RNA, leading to a cascade of cellular events. nih.govacs.org

Small microbial pyrazine (B50134) molecules have been found to engage with cellular receptors, proteins, and RNA. nih.govacs.org For instance, the pyrazinone-containing pentapeptide enkephalin analogs have been shown to bind strongly to the μ-opioid receptor, demonstrating the potential of the pyrazinone core to enhance lipophilicity and interaction with cell membranes. rsc.org Another bioactive compound with a pyrazinone core, BMS-764459, is a potent antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in depression and anxiety-related disorders. rsc.org

The interaction with RNA is another emerging area of research. In Vibrio cholerae, the pyrazine signal DPO, upon binding to its receptor VqmA, activates the transcription of a small regulatory RNA, VqmR, which then post-transcriptionally regulates genes involved in biofilm formation and virulence. d-nb.info This highlights a mechanism where a small molecule can exert its effect through an RNA intermediate.

Immunomodulatory Effects at a Cellular or Mechanistic Level

The pyrazinone class of natural products and their synthetic analogs have been shown to exhibit a variety of immunological effects on human tissue. nih.govacs.org While direct studies on 5-Chloro-3,6-dimethylpyrazin-2(1H)-one are limited, research on related heterocyclic compounds provides insights into their potential immunomodulatory properties.

For example, certain substituted 1,3,4-thiadiazine derivatives have been shown to possess immunomodulatory and cardioprotective effects, partly through their interaction with various receptors and their ability to block kinase signaling pathways like the PI3K-AKT pathway. mdpi.com These compounds can modulate the release of pro-inflammatory cytokines and affect leukocyte migration. mdpi.com Polysaccharides, another class of immunomodulatory agents, can induce innate immune cells to release a wide array of pro- and anti-inflammatory cytokines, chemokines, and growth factors. nih.gov The immunomodulatory effects of these compounds are often dependent on their structural properties and dosage. nih.gov

The potential for pyrazinone analogs to modulate immune responses suggests that they could be explored for the treatment of inflammatory diseases. However, more research is needed to elucidate the specific mechanisms by which these compounds interact with the immune system at a cellular and molecular level.

Contribution to Natural Product Discovery and Chemical Ecology

The exploration of natural products for novel chemical entities has been a cornerstone of drug discovery and understanding ecological interactions. Within this context, pyrazine derivatives represent a significant class of compounds, often exhibiting diverse biological activities and serving as crucial signaling molecules in chemical ecology. However, a thorough review of scientific literature reveals a notable absence of "this compound" or its close analogs as naturally occurring products.

While microorganisms are known to produce a vast array of secondary metabolites, including various pyrazine structures, halogenated derivatives such as the specified compound are not commonly reported from natural sources. The biosynthesis of halogenated organic compounds is a specialized metabolic pathway, and while it is observed in some marine and terrestrial organisms, it does not appear to extend to this particular pyrazinone.

In the realm of chemical ecology, pyrazines are well-documented as semiochemicals, mediating interactions between organisms. For instance, certain insects utilize pyrazines as alarm pheromones to warn conspecifics of danger. Plants can also produce pyrazines, which may play a role in deterring herbivores or attracting pollinators. Despite the established importance of the pyrazine scaffold in these ecological roles, there is no available research to suggest the involvement of "this compound" or similar chlorinated analogs in such interactions. The current body of knowledge on chemical ecology has primarily focused on alkyl-, methoxy-, and other substituted pyrazines.

Future Directions and Emerging Research Avenues for 5 Chloro 3,6 Dimethylpyrazin 2 1h One

Development of Sustainable and Green Synthetic Methodologies

The synthesis of heterocyclic compounds has traditionally relied on methods that can be energy-intensive and generate significant chemical waste. numberanalytics.comnumberanalytics.com The future development of 5-Chloro-3,6-dimethylpyrazin-2(1H)-one hinges on adopting green chemistry principles to create more environmentally benign and efficient synthetic routes. rasayanjournal.co.inresearchgate.net

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has become a powerful tool in organic synthesis, known for dramatically reducing reaction times from hours to minutes, increasing yields, and enhancing product purity. rsc.orgtandfonline.com This technique can be applied to the core cyclization reactions that form the pyrazinone ring, such as the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.orgnih.govbenthamdirect.com Exploring MAOS for the synthesis of this compound could lead to more energy-efficient and rapid production. eurekalert.org

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., grinding or ball-milling) to initiate chemical reactions. researchgate.net Investigating the mechanochemical synthesis of the pyrazinone core or its precursors could eliminate the need for bulk solvents, thereby reducing waste and simplifying purification. rsc.org

Green Solvents and Catalysts: Research should focus on replacing hazardous solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DESs). numberanalytics.com A reported synthesis of 2(1H)-pyrazinones successfully utilized DESs, which were recoverable post-reaction. nih.gov Furthermore, developing recyclable, non-toxic catalysts for the synthesis would align with sustainability goals.

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

| Parameter | Conventional Approach | Proposed Green Approach | Advantage of Green Approach |

|---|---|---|---|

| Heating Method | Oil Bath (Thermal Conduction) | Microwave Irradiation | Rapid, uniform heating; reduced reaction time. nih.gov |

| Solvent | Toluene, DMF, or Chlorinated Solvents | Deep Eutectic Solvents (DESs) or Water | Reduced toxicity, recyclability, lower environmental impact. numberanalytics.comnih.gov |

| Reaction Conditions | Prolonged reaction times (hours to days) | Shortened reaction times (minutes) | Increased throughput and energy efficiency. tandfonline.com |

| Waste Generation | High volume of solvent and byproduct waste | Minimal solvent waste, potential for catalyst recycling | Adheres to principles of waste prevention and atom economy. numberanalytics.com |

Exploration of Advanced Catalytic Transformations for Derivatization

The chlorine atom on the pyrazinone ring is a key functional handle for derivatization. Modern catalytic methods can be employed to replace this chlorine or functionalize other positions on the ring, enabling the creation of diverse molecular libraries for various applications.

Future research should explore:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are cornerstones of modern organic synthesis. For this compound, several cross-coupling reactions could be investigated:

Suzuki-Miyaura Coupling: Reacting the chloro-pyrazinone with various aryl- or heteroarylboronic acids to form new carbon-carbon bonds. rsc.orgresearchgate.net This is a robust method for creating biaryl structures often found in pharmaceuticals and functional materials. acs.org

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable for further transformation or for their electronic properties. rsc.org

Buchwald-Hartwig Amination: Introducing diverse amine functionalities by coupling with primary or secondary amines. This has been successfully applied to other chloro-pyrazinones to create enzyme inhibitors. rsc.org

C-H Bond Activation/Functionalization: This advanced strategy involves the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to derivatization by avoiding pre-functionalization steps. nih.gov Research could target the C-H bonds of the methyl groups or the pyrazinone ring itself, using transition metal catalysts (e.g., Ruthenium, Palladium) to introduce new functional groups. acs.orgmdpi.comresearchgate.net

Table 2: Potential Catalytic Derivatization Reactions for this compound

| Reaction Type | Reagent/Catalyst System | Potential Derivative | Application Area |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid / Pd Catalyst | 5-Aryl-3,6-dimethylpyrazin-2(1H)-one | Medicinal Chemistry, Materials Science rsc.org |

| Buchwald-Hartwig Amination | Amine / Pd-Ligand Complex | 5-Amino-3,6-dimethylpyrazin-2(1H)-one | Medicinal Chemistry, Agrochemicals rsc.org |

| Sonogashira Coupling | Terminal Alkyne / Pd-Cu Catalysis | 5-Alkynyl-3,6-dimethylpyrazin-2(1H)-one | Functional Materials, Synthetic Intermediates rsc.org |

| C-H Arylation | Aryl Halide / Pd or Ru Catalyst | C-H arylated pyrazinone | Novel Scaffolds for Drug Discovery nih.govresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, modern synthesis technologies like flow chemistry and automated platforms are essential.

Flow Chemistry: Performing reactions in continuous-flow reactors offers superior control over parameters like temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. springerprofessional.demdpi.com A multi-step flow process could be designed to first synthesize the pyrazinone core and then, in a subsequent module, perform a catalytic derivatization, enabling "telescoped" synthesis without isolating intermediates. uc.ptsci-hub.se This is particularly advantageous for handling hazardous reagents or unstable intermediates safely. mdpi.com

Automated Synthesis Platforms: Automation is revolutionizing medicinal chemistry by enabling high-throughput synthesis and screening. oxfordglobal.comnih.gov An automated platform could utilize this compound as a common starting material in a 96-well plate format. Robotic liquid handlers could dispense different coupling partners (e.g., a library of boronic acids) into each well, followed by automated purification and analysis. nih.govresearchgate.net This would rapidly generate a large library of analogues for biological or material testing. sigmaaldrich.com

Table 3: Hypothetical Workflow for Automated Library Synthesis

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1. Dispensing | Dispense this compound and catalyst into a 96-well plate. | Robotic Liquid Handler | Prepare reaction vessels. |

| 2. Reagent Addition | Add a unique boronic acid from a library to each well. | Robotic Liquid Handler | Create 96 unique reaction mixtures. |

| 3. Reaction | Heat the plate under controlled conditions. | Automated Heating/Shaking Unit | Drive the Suzuki coupling reactions to completion. |

| 4. Workup & Purification | Perform automated liquid-liquid extraction and parallel HPLC purification. | Integrated Purification System | Isolate the 96 unique pyrazinone derivatives. |

| 5. Analysis & Storage | Analyze each product by LC-MS and transfer to a storage plate. | Automated LC-MS and Plate Sealer | Confirm identity and purity; prepare for screening. |

Application in Materials Science for Advanced Functional Materials

The electron-deficient nature of the pyrazine (B50134) ring makes it an attractive component for materials with interesting electronic and optical properties. rsc.orglifechemicals.com Future research could leverage this compound as a monomer or key building block for advanced functional materials.

Potential research directions include:

π-Conjugated Polymers: Through catalytic cross-coupling reactions, the pyrazinone unit could be incorporated into the backbone of π-conjugated polymers. The electronic properties of these polymers could be tuned by selecting different co-monomers, making them candidates for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the pyrazinone core can act as coordination sites for metal ions. mdpi.comnih.gov Synthesizing coordination polymers or MOFs with this ligand could lead to materials with tailored porosity, catalytic activity, or magnetic properties.

Sensors: The pyrazinone derivative could be functionalized with chromophores or fluorophores. Changes in the electronic environment upon binding to an analyte (e.g., a metal ion or small molecule) could result in a detectable optical or electrochemical signal, forming the basis of a chemical sensor.

Table 4: Potential Materials Science Applications

| Material Type | Synthetic Strategy | Potential Properties | Target Application |

|---|---|---|---|

| Conjugated Polymer | Polymerization via Suzuki or Stille coupling | Tunable bandgap, charge mobility | Organic Photovoltaics (OPVs), OFETs rsc.orglifechemicals.com |

| Coordination Polymer | Self-assembly with metal salts (e.g., Co(II), Cu(II)) | Porosity, magnetic coupling, catalytic sites | Gas Storage, Heterogeneous Catalysis, Magnetism nih.gov |

| Fluorescent Dye | Coupling with a fluorophore (e.g., BODIPY, coumarin) | Environment-sensitive emission | Chemical Sensors, Bioimaging Probes |

| Liquid Crystals | Attachment of long alkyl chains | Mesophase formation | Display Technologies |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The 2(1H)-pyrazinone core is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive compounds, including kinase inhibitors. rsc.orgresearchgate.netnih.gov This makes this compound an excellent starting point for interdisciplinary research targeting biological systems.

Key areas for exploration are:

Development of Enzyme Inhibitors: Libraries of derivatives can be synthesized and screened against various enzyme classes, such as kinases, proteases, or metabolic enzymes. nih.govnih.gov The pyrazinone core can act as a hydrogen-bond donor/acceptor, while the substituents at the 3, 5, and 6 positions can be modified to achieve potency and selectivity for a specific biological target. researchgate.net

Design of Chemical Probes: The reactive chlorine atom provides a straightforward site for attaching reporter tags. By coupling the molecule to a fluorophore, a biotin (B1667282) tag (for affinity purification), or a photo-crosslinking group, this compound can be converted into a chemical probe. These probes are invaluable tools for identifying protein targets (target deconvolution), visualizing biological processes, and studying drug-protein interactions.

Antimicrobial and Agrochemical Agents: Pyrazine derivatives have shown promise as antibacterial, antifungal, and antimycobacterial agents. lifechemicals.comrsc.org Screening libraries derived from this compound against various pathogens or for herbicidal/pesticidal activity could lead to the discovery of new lead compounds in crop protection or infectious disease treatment.

Table 5: Potential Interdisciplinary Research Applications

| Research Area | Approach | Specific Goal | Rationale |

|---|---|---|---|

| Medicinal Chemistry | Synthesize and screen a focused library of derivatives. | Identify selective kinase inhibitors for cancer therapy. | The pyrazinone scaffold is a known kinase-binding motif. researchgate.netnih.gov |

| Chemical Biology | Conjugate with biotin via the chlorine handle. | Develop an affinity-based probe for target identification. | The chloro-substituent allows for facile click chemistry or nucleophilic substitution. |

| Drug Discovery | Screen derivatives against Mycobacterium tuberculosis. | Discover novel anti-tuberculosis agents. | Pyrazinamide is a first-line tuberculosis drug, suggesting the utility of the pyrazine core. lifechemicals.com |

| Agrochemicals | Evaluate derivatives for antifungal activity. | Develop new fungicides for crop protection. | Heterocyclic compounds are a rich source of agrochemicals. |

Q & A

Q. What are the common synthetic routes for 5-Chloro-3,6-dimethylpyrazin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of chlorinated precursors with ketones or aldehydes under acidic or basic conditions. For example, one-pot multicomponent reactions using hydrazine derivatives and diketones (e.g., acetylacetone) in ethanol or acetic acid at reflux (70–100°C) are effective. Optimization variables include temperature (higher yields at 80–90°C), stoichiometric ratios (1:1.2 for amine:carbonyl), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., C=O···H–N interactions) with R-factors < 0.05 .

- NMR : NMR shows characteristic peaks for methyl groups (δ 2.2–2.5 ppm) and pyrazinone protons (δ 6.8–7.1 ppm). NMR confirms carbonyl (δ 160–165 ppm) and aromatic carbons .

- HRMS : Accurate mass determination within 3 ppm error using ESI+ mode .

Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine at position 5 activates the pyrazinone ring for nucleophilic attack at adjacent positions. For example, Suzuki coupling with aryl boronic acids occurs selectively at position 3 or 6 under Pd catalysis (e.g., Pd(PPh), NaCO, DMF/HO, 80°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?

Discrepancies in NMR or IR data (e.g., ambiguous carbonyl stretching frequencies) can be resolved via single-crystal X-ray diffraction. For instance, the bond length of the pyrazinone C=O group (1.22–1.24 Å) and Cl–C bond (1.73–1.75 Å) confirm electronic effects observed in spectroscopy .

Q. What strategies improve yield in multi-step syntheses involving this compound intermediates?

- Stepwise purification : Use column chromatography (silica gel, hexane/EtOAc 3:1) after each step to isolate intermediates.

- Acid-mediated cyclization : Adding HCl (1–2 equiv) in THF/HO at 50°C enhances ring closure efficiency (yield increases from 45% to 65%) .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6 h) for condensation steps, minimizing decomposition .

Q. How can computational modeling predict the biological activity of derivatives?

- Docking studies : Use MOE or AutoDock to simulate interactions with target proteins (e.g., kinases or GPCRs). Pyrazinone derivatives show high affinity for ATP-binding pockets due to hydrogen bonding with backbone amides .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, methyl groups) with antibacterial IC values. Chlorine enhances membrane permeability (logP ~1.8) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) to separate enantiomers.

- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation steps, achieving >90% ee .

- Degradation pathways : Monitor thermal stability (TGA/DSC) to avoid racemization above 150°C .

Methodological Guidelines

Q. Designing analogs for antimicrobial activity: What structural modifications are most promising?

Q. How to troubleshoot low yields in cross-coupling reactions with this compound?

Q. Validating synthetic intermediates: Which analytical techniques reduce ambiguity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.